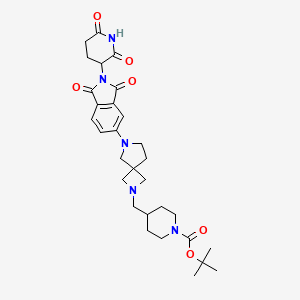

E3 Ligase Ligand-linker Conjugate 77

Description

E3 Ligase Ligand-Linker Conjugate 77 is a bifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism.

- E3 Ligase Ligand: Likely derived from established ligands such as thalidomide analogs (Cereblon/CRBN) or VHL (von Hippel-Lindau) binders, which are the most commonly used E3 ligase recruiters in PROTACs .

- Linker: A flexible or rigid chemical spacer (e.g., polyethylene glycol (PEG), alkyl chains) that connects the E3 ligase ligand to the target protein-binding moiety. Linker length and composition critically influence ternary complex formation and degradation efficiency .

- Target Protein Ligand: A small molecule or peptide that binds to the protein of interest (POI), enabling its ubiquitination and subsequent proteasomal degradation.

The synthesis of Conjugate 77 would involve functionalizing the E3 ligase ligand at an appropriate exit vector (e.g., the 4-amino position of lenalidomide or the hydroxyl group of VHL ligands) and conjugating it to the linker .

Properties

Molecular Formula |

C30H39N5O6 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

tert-butyl 4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-16-30(17-32)10-13-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |

InChI Key |

PXAIABKPJJKXMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 77 involves the conjugation of Thalidomide with a linker. The process typically starts with the activation of Thalidomide, followed by its reaction with the linker under controlled conditions to form the conjugate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 77 primarily undergoes conjugation reactions, where the ligand (Thalidomide) is linked to the linker molecule. This compound can also participate in substitution reactions, where functional groups on the linker or ligand are replaced with other groups to modify its properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .

Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of Thalidomide linked to the linker molecule. This conjugate can further undergo modifications to form complete PROTAC molecules .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 77 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate for the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation pathways . In biology and medicine, this compound is employed to recruit Cereblon protein, facilitating the targeted degradation of disease-relevant proteins . This has significant implications for cancer therapy, as it allows for the selective elimination of oncogenic proteins . In industry, the compound is used in the development of novel therapeutic agents and drug discovery programs .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 77 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The ligand (Thalidomide) binds to the Cereblon protein, while the linker connects it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets involved include the Cereblon protein and the target protein of interest, which can vary depending on the specific PROTAC molecule being synthesized .

Comparison with Similar Compounds

E3 Ligase Ligand Diversity

Most PROTACs utilize ligands for CRBN or VHL due to their well-characterized binding and synthetic accessibility. Conjugate 77 is likely compared to:

Key Differences :

- CRBN vs. VHL : CRBN ligands (e.g., lenalidomide) enable PROTACs to degrade neosubstrates like IKZF1/3, while VHL-based PROTACs are preferred for kinases and transcription factors .

- Linker Chemistry : Conjugate 7 employs a simple alkyl linker, whereas Conjugate 147 uses a rigid bicyclic structure to enhance ternary complex stability .

Key Insights :

Physicochemical Properties

Solubility and stability are critical for in vivo efficacy:

*Estimated based on analogs.

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.